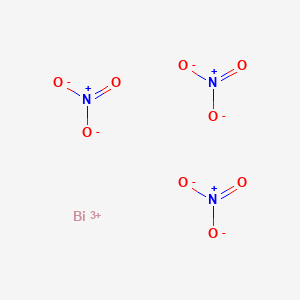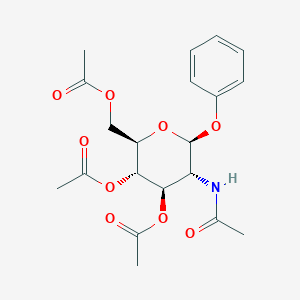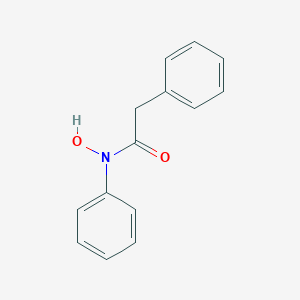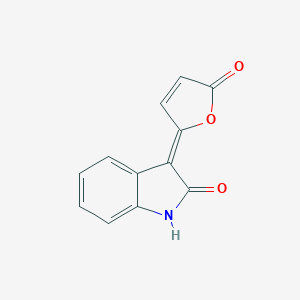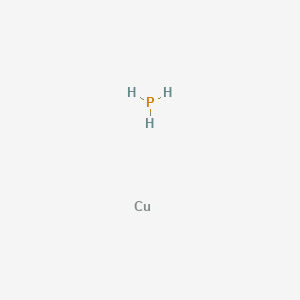
5-Methoxynaphthalen-2-amine
Overview
Description
5-Methoxynaphthalen-2-amine, also known as 5-MeONA, is a chemical compound that belongs to the family of naphthalenamines. It is a synthetic compound that has been used in various scientific research studies due to its unique properties.
Mechanism Of Action
The mechanism of action of 5-Methoxynaphthalen-2-amine is not fully understood. However, it is believed to interact with specific receptors in the body, leading to the activation of various signaling pathways. It has been shown to interact with the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. Additionally, 5-Methoxynaphthalen-2-amine has been shown to inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Methoxynaphthalen-2-amine are diverse and depend on the specific research application. It has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, 5-Methoxynaphthalen-2-amine has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. It has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 5-Methoxynaphthalen-2-amine is its versatility. It can be used in various research applications, including organic synthesis, catalysis, and biological assays. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of 5-Methoxynaphthalen-2-amine is its toxicity. It is a hazardous chemical that requires proper handling and disposal. Additionally, its use in biological assays may be limited due to its potential toxicity to cells and tissues.
Future Directions
There are numerous future directions for the research of 5-Methoxynaphthalen-2-amine. One potential direction is the development of new catalysts for organic transformations. Another potential direction is the development of new antibiotics and anti-inflammatory agents based on the structure of 5-Methoxynaphthalen-2-amine. Additionally, further research is needed to fully understand the mechanism of action of 5-Methoxynaphthalen-2-amine and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, 5-Methoxynaphthalen-2-amine is a synthetic compound that has been used in various scientific research studies. Its synthesis method is well-established, and it has numerous scientific research applications. Its mechanism of action is not fully understood, but it has diverse biochemical and physiological effects. While it has advantages for lab experiments, it also has limitations due to its potential toxicity. There are numerous future directions for the research of 5-Methoxynaphthalen-2-amine, making it a promising compound for scientific research.
Scientific Research Applications
5-Methoxynaphthalen-2-amine has been used in various scientific research studies due to its unique properties. It has been used as a fluorescent probe for the detection of amino acids and proteins in biological samples. It has also been used as a ligand for the development of novel catalysts for organic transformations. Additionally, 5-Methoxynaphthalen-2-amine has been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
properties
CAS RN |
13772-94-6 |
|---|---|
Product Name |
5-Methoxynaphthalen-2-amine |
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5-methoxynaphthalen-2-amine |
InChI |
InChI=1S/C11H11NO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-7H,12H2,1H3 |
InChI Key |
UNGLBCFJUFFUSY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1C=CC(=C2)N |
Canonical SMILES |
COC1=CC=CC2=C1C=CC(=C2)N |
synonyms |
2-Naphthalenamine,5-methoxy-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


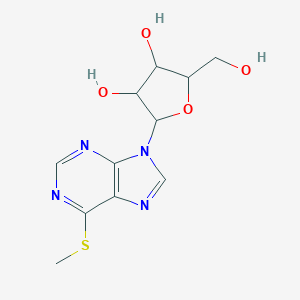
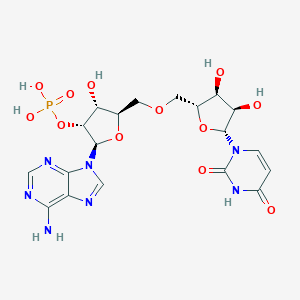
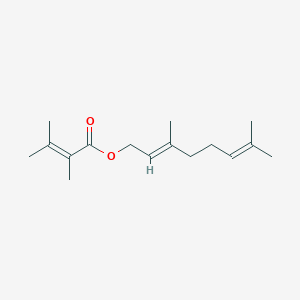
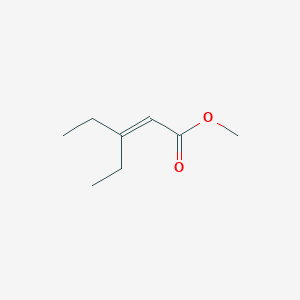
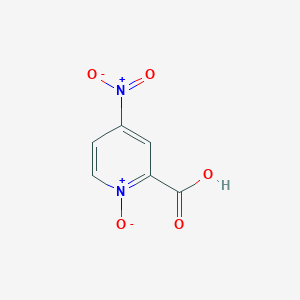
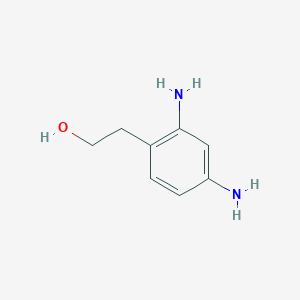
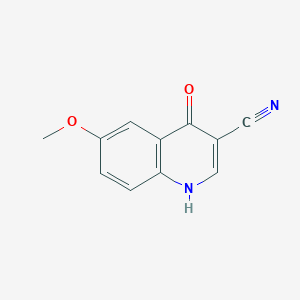
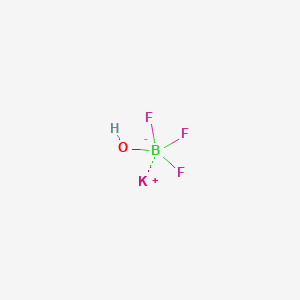
![trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate](/img/structure/B81890.png)
